![molecular formula C12H11ClN2OS B5911003 5-(4-chlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911003.png)
5-(4-chlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-chlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone” is a chemical compound with a complex structure. It is part of a collection of rare and unique chemicals . The compound is provided to early discovery researchers, and the buyer assumes responsibility to confirm its identity and/or purity .
Applications De Recherche Scientifique
- Role of HMS1487H13 : Recent research has identified HMS1487H13 as a treatment target for intrahepatic cholestasis. It is associated with the San-Huang-Chai-Zhu formula (SHCZF), a traditional Chinese medicine used to improve cholestasis-related liver diseases .
- Mechanism : HMS1487H13 acts through the IDI1/SREBP2 axis. It regulates cholesterol synthesis and transport, reducing cholesterol intake via lipoprotein receptors (LDLr) and decreasing cholesterol synthesis by modulating enzymes like HMGCR and HMGCS1 .
- Findings : Researchers have explored its effects on liver injury and cholestasis using rat models. The compound’s impact on gene expression, including IDI1 and SREBP2, sheds light on its therapeutic potential .
- IDI1 Function : IDI1 catalyzes the conversion of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP). These molecules play crucial roles in various metabolic pathways, including cholesterol biosynthesis .
- IDI1 Antibodies : Scientists have developed antibodies against IDI1. These antibodies can be used in Western blotting, immunoprecipitation, immunohistochemistry, ELISA, and immunocytochemistry experiments .
Cholestasis Treatment
Liver Disease Research
Metabolic Pathways
Antibody Research
Mécanisme D'action
Target of Action
HMS1487H13, also known as 5-(4-chlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone or IDI1_023005, is a compound that primarily targets the Isopentenyl-Diphosphate Delta Isomerase 1 (IDI1) . IDI1 is a peroxisomally-localized enzyme that plays a crucial role in the biosynthesis of isoprenoids . It catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP) .
Mode of Action
The compound interacts with IDI1, influencing its ability to convert IPP to DMAPP . This interaction can affect the synthesis of farnesyl diphosphate and, ultimately, cholesterol . Additionally, HMS1487H13 has been found to interact with the cGAS-Sting signaling pathway in hepatocellular carcinoma . It recruits the E3 ligase TRIM41 to promote cGAS ubiquitination and degradation, inhibiting the cGAS-Sting signaling pathway .
Biochemical Pathways
HMS1487H13 affects the biochemical pathways involved in the synthesis of isoprenoids, including cholesterol . By interacting with IDI1, it influences the conversion of IPP to DMAPP, a key step in the biosynthesis of isoprenoids . The compound also impacts the cGAS-Sting signaling pathway, which plays a crucial role in innate immunity .
Result of Action
The interaction of HMS1487H13 with IDI1 can lead to changes in the synthesis of isoprenoids, including cholesterol . Its effect on the cGAS-Sting signaling pathway can influence the immune response . .
Propriétés
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUNVYSYQXJSX-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.